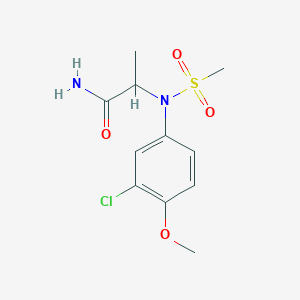![molecular formula C23H17BrN2O4 B6081754 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B6081754.png)
5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Wirkmechanismus
5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide targets specific enzymes involved in the growth and proliferation of cancer cells, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these enzymes, 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits the activation of BTK and ITK, leading to decreased proliferation and increased apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines that promote inflammation and tumor growth. In addition, 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and lenalidomide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide for lab experiments is its specificity for BTK and ITK, which allows for targeted inhibition of cancer cell growth and proliferation. In addition, 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has demonstrated promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of various types of cancer. However, one limitation of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide is its relatively low yield in the synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide. One area of research is the evaluation of its safety and efficacy in clinical trials, which will provide valuable information on its potential as a therapeutic agent for the treatment of cancer. Another area of research is the identification of biomarkers that can predict response to 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to explore the potential of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide in combination with other drugs used in cancer treatment, as well as its potential for use in other diseases beyond cancer.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide involves multiple steps, starting with the reaction of 4-bromobenzonitrile with 2-furoyl chloride to form 4-bromo-2-furoylbenzonitrile. This compound is then reacted with 3-methylaniline to produce 4-(2-furoylamino)-3-methylbenzonitrile. The final step involves the reaction of this compound with 5-(4-bromophenyl)furan-2-carboxylic acid to form 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide. The overall yield of this synthesis method is approximately 14%.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-14-13-17(8-9-18(14)26-22(27)20-3-2-12-29-20)25-23(28)21-11-10-19(30-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLMTKUAXYQXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6022131 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081699.png)

![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)
![methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate](/img/structure/B6081719.png)
![N-cyclohexyl-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B6081729.png)
![7-(2,3-difluorobenzyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6081732.png)
![[(1-{[1-(3,5-dimethylbenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B6081739.png)
![2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6081746.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6081760.png)

![4-[(2-hydroxybenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6081768.png)
